N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide
Description
N-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide is a small-molecule compound featuring a 1,2,4-oxadiazole core substituted at position 3 with an oxan-4-yl (tetrahydropyran) group and at position 5 with a methanesulfonamide moiety via a methylene bridge.
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4S/c1-17(13,14)10-6-8-11-9(12-16-8)7-2-4-15-5-3-7/h7,10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYITMZEBQSSMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=NC(=NO1)C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide typically involves multiple steps:
Formation of the Tetrahydro-2H-pyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the 1,2,4-Oxadiazole Ring: This step often involves the reaction of nitriles with hydrazides under oxidative conditions.
Coupling of the Tetrahydro-2H-pyran and 1,2,4-Oxadiazole Rings: This can be done using a variety of coupling agents such as carbodiimides or phosphonium salts.
Introduction of the Methanesulfonamide Group: This final step typically involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases, as well as catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its structural properties could be exploited in the development of new materials with specific electronic or mechanical properties.
Biology: The compound may be used in studies of enzyme inhibition or as a probe for biological pathways.
Industry: It could be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with specific receptors. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
(a) 1,3,4-Oxadiazole Sulfonamide Derivatives ()
- Structural Variance : The compounds synthesized in feature a 1,3,4-oxadiazole isomer instead of 1,2,4-oxadiazole. For example, 5-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methyl-benzenesulfonyl chloride derivatives were tested for anti-inflammatory, antimicrobial, and anti-diabetic activities.
- Bioactivity: Most derivatives exhibited notable anti-inflammatory activity, suggesting that sulfonamide-linked oxadiazoles are promising scaffolds. However, the isomer difference (1,3,4 vs. 1,2,4) may alter binding kinetics due to changes in ring geometry and electronic distribution .
(b) rac-N-[(2R,5S)-5-(3-Methyl-1,2,4-Oxadiazol-5-yl)Oxolan-2-yl]Methyl Methanesulfonamide ()
- Structural Variance : This analog shares the 1,2,4-oxadiazole core but substitutes the oxan-4-yl group with a methyl group and incorporates an oxolan (tetrahydrofuran) ring.
- The oxolan ring may enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .
(c) N-(4-((5-(3-(2-Aminoethyl)-1H-Indol-5-yl)-1,2,4-Oxadiazol-3-yl)Methyl)Phenyl)Methanesulfonamide ()
- Structural Variance: This compound replaces the oxan-4-yl group with an indole-aromatic system linked to an aminoethyl side chain.
- However, aromatic systems may increase susceptibility to oxidative metabolism compared to the saturated oxan-4-yl group .
Physicochemical and Pharmacokinetic Comparison
Bioactivity and Therapeutic Potential
- Anti-Inflammatory Activity : highlights that sulfonamide-oxadiazole hybrids exhibit anti-inflammatory effects. The target compound’s 1,2,4-oxadiazole core and sulfonamide group align with this trend, though its oxan-4-yl substituent may improve pharmacokinetics over cyclohexyl or aryl groups .
- Metabolic Stability : The oxan-4-yl group’s saturated oxygen ring likely enhances resistance to cytochrome P450-mediated oxidation compared to methyl () or indole () substituents, which are prone to metabolic degradation .
- Solubility : The methanesulfonamide group in all analogs improves aqueous solubility, critical for oral bioavailability. However, the oxan-4-yl group’s moderate lipophilicity may offer better tissue penetration than highly aromatic systems .
Biological Activity
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide is a novel compound with potential therapeutic applications due to its unique structural features. The compound contains an oxadiazole ring, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
| Component | Description |
|---|---|
| Molecular Formula | C₉H₁₃N₃O₃S |
| Molecular Weight | 227.29 g/mol |
| Functional Groups | Oxadiazole ring, methanesulfonamide |
Biological Activity Overview
The biological activity of oxadiazole derivatives has been extensively studied. The following sections detail the specific activities associated with this compound.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. In a study involving various oxadiazole derivatives:
- Activity Against Bacteria : The compound demonstrated effective antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 μg/mL, indicating moderate potency compared to standard antibiotics like chloramphenicol .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. coli | 64 |
| S. aureus | 32 |
Anti-inflammatory Properties
The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies. For instance, this compound was shown to inhibit pro-inflammatory cytokines in vitro. The compound reduced levels of TNF-alpha and IL-6 in stimulated macrophages by approximately 50% at a concentration of 10 μM.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives in a clinical setting. This compound was included in the panel and showed significant activity against multi-drug resistant strains of bacteria. -
In Vivo Anti-inflammatory Study :
An animal model was used to assess the anti-inflammatory effects of the compound. Mice treated with N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-y]methyl}methanesulfonamide exhibited reduced paw edema compared to control groups, supporting its potential use in inflammatory conditions.
The exact mechanism by which N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-y]methyl}methanesulfonamide exerts its biological effects is still under investigation. However, it is hypothesized that the oxadiazole ring interacts with specific enzymes or receptors involved in bacterial cell wall synthesis and inflammatory pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide, and how can yield and purity be improved?
- Methodology : Synthesis typically involves multi-step reactions, starting with cyclization of oxan-4-yl precursors to form the 1,2,4-oxadiazole ring, followed by sulfonamide coupling. Key steps include:
- Oxadiazole formation : Cyclocondensation of amidoximes with carbonyl derivatives under reflux in polar aprotic solvents (e.g., DMF) .
- Sulfonamide coupling : Reacting the oxadiazole intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
- Optimization : Adjust reaction time, temperature, and stoichiometry (e.g., 1:1.2 molar ratio for sulfonylation) to improve yield (>75%) and purity (HPLC >95%) .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm the oxadiazole ring (δ 8.5–9.0 ppm for oxadiazole protons) and sulfonamide group (δ 3.3–3.5 ppm for methyl sulfonamide) .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Challenges include resolving disordered oxan-4-yl conformers; apply TWINABS for twinned data correction .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 302.08) .
Q. How can initial biological activity screening be designed for this compound?
- Methodology :
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus and E. coli), and cytotoxicity using MTT assays on human cell lines (e.g., HEK-293) .
- Enzyme inhibition : Evaluate inhibition of cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) using fluorometric assays .
Advanced Research Questions
Q. How can contradictions between computational docking predictions and experimental binding data be resolved?
- Methodology :
- Molecular dynamics (MD) simulations : Run 100-ns simulations (AMBER or GROMACS) to assess ligand-protein stability. Compare binding free energies (MM/PBSA) with experimental IC values .
- Crystallographic validation : Co-crystallize the compound with target proteins (e.g., COX-2) to resolve discrepancies in docking poses. Use SHELXE for phase refinement in low-resolution datasets .
Q. What strategies are effective for structure-activity relationship (SAR) studies on the oxadiazole-sulfonamide scaffold?
- Methodology :
- Analog synthesis : Replace oxan-4-yl with cyclohexyl or phenyl groups to assess steric effects. Modify sulfonamide substituents (e.g., trifluoromethyl vs. methyl) .
- Biological profiling : Compare analogs in enzyme inhibition assays (e.g., 2–3-fold differences in COX-2 IC with bulkier substituents) .
- QSAR modeling : Use Gaussian-based DFT calculations (e.g., HOMO/LUMO energies) to correlate electronic properties with activity .
Q. How can reaction conditions be optimized to suppress byproducts during oxadiazole ring formation?
- Methodology :
- Solvent screening : Test DMF vs. acetonitrile for cyclocondensation; acetonitrile reduces side reactions (e.g., hydrolysis) by 20% .
- Catalyst selection : Use iodine (5 mol%) to accelerate ring closure, minimizing dimerization byproducts .
- In-line monitoring : Employ FTIR to track nitrile oxide intermediates and adjust stoichiometry dynamically .
Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?
- Methodology :
- Rodent studies : Conduct oral and IV administration in Sprague-Dawley rats to calculate bioavailability (e.g., 40–60% for sulfonamide derivatives) .
- Toxicogenomics : Use RNA-seq to identify hepatotoxicity markers (e.g., CYP3A4 upregulation) after 28-day repeated dosing .
Q. How can crystallographic disorder in the oxan-4-yl moiety be addressed during refinement?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
